1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol

Physicochemical Characterization Isomer Differentiation Analytical Method Development

This 2-fluorophenyl piperazine ethanol is essential for expanding antimycobacterial screening libraries and probing opioid-mediated antinociception. Its chiral secondary alcohol center and distinct 2-fluorophenyl substitution (vs. 4-fluorophenyl regioisomer) deliver unique receptor interactions critical for hit-to-lead optimization. Sourcing this compound enables isomer-specific HPLC method validation and pharmacophore mapping, offering a structurally simplified analog for proprietary lead series development.

Molecular Formula C18H20ClFN2O
Molecular Weight 334.82
CAS No. 400075-50-5
Cat. No. B2725946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol
CAS400075-50-5
Molecular FormulaC18H20ClFN2O
Molecular Weight334.82
Structural Identifiers
SMILESC1CN(CCN1CC(C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3F
InChIInChI=1S/C18H20ClFN2O/c19-15-7-5-14(6-8-15)18(23)13-21-9-11-22(12-10-21)17-4-2-1-3-16(17)20/h1-8,18,23H,9-13H2
InChIKeyAZNKSWRGKIDWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol (CAS 400075-50-5): Structural Identity and Physicochemical Baseline for Research Procurement


1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol (CAS 400075-50-5) is a synthetic piperazine alkanol derivative with the molecular formula C18H20ClFN2O and a molecular weight of 334.82 g/mol . It belongs to the class of 1-phenyl-2-(4-phenylpiperazin-1-yl)ethanol compounds, which have been investigated in multiple therapeutic contexts including antinociception, antidepressant activity, and antimycobacterial action [1]. The compound possesses a chiral secondary alcohol center at C1, making stereochemistry a critical variable for biological evaluation and procurement specification. Its predicted boiling point is 475.0±45.0 °C, predicted density is 1.261±0.06 g/cm³, and predicted pKa is 13.94±0.20, which are physicochemical determinants relevant to formulation, storage, and analytical method development .

Why the 2-Fluorophenyl Isomer of 1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol Cannot Be Substituted by Its 4-Fluorophenyl Analog


The 2-fluorophenyl substitution pattern on the piperazine ring of 1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol (CAS 400075-50-5) introduces a steric and electronic environment at the receptor interface that is fundamentally distinct from its 4-fluorophenyl regioisomer (CAS 477853-85-3). In the structurally analogous N-arylpiperazine series, the 2-fluorophenyl motif has been demonstrated to directly modulate antimycobacterial potency and cytotoxicity profiles, with MIC values against M. tuberculosis varying by substituent position and alkoxy chain length, whereas the 4-fluorophenyl series exhibits a divergent structure–activity relationship [1]. Simply interchanging the 2-fluorophenyl with the 4-fluorophenyl isomer alters the compound's log kw (chromatographic lipophilicity index) and electronic absorption characteristics, parameters that are predictive of membrane permeability and target engagement [1]. Consequently, results obtained with the 4-fluorophenyl analog cannot be extrapolated to the 2-fluorophenyl compound without experimental re-validation. Furthermore, the predicted physicochemical properties of the two isomers differ; the 4-fluorophenyl isomer has a predicted boiling point of 487.3±45.0 °C versus 475.0±45.0 °C for the 2-fluorophenyl compound, reflecting distinct intermolecular interactions that may influence formulation and analytical chromatography .

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol Versus Structural Analogs


Predicted Boiling Point Differential Between the 2-Fluorophenyl and 4-Fluorophenyl Isomers

The predicted boiling point of 1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol (475.0±45.0 °C) is 12.3 °C lower than that of its 4-fluorophenyl regioisomer (487.3±45.0 °C) . This difference, although predicted via computational methods, signals distinguishable vapor pressure and thermal stability profiles that can be exploited for isomer-specific separation during preparative chromatography or distillation-based purification. The identical molecular formula but divergent boiling points arise from differential intermolecular hydrogen bonding and dipole–dipole interactions imposed by the ortho versus para fluorine substitution on the phenylpiperazine moiety.

Physicochemical Characterization Isomer Differentiation Analytical Method Development

Antimycobacterial Activity of the 2-Fluorophenyl Piperazine Scaffold: A Quantitative Class-Level Benchmark

In a series of 1-(2-{3-/4-[(alkoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chlorides, the most active congener (compound 8h, butoxycarbonyl derivative) exhibited a minimum inhibitory concentration (MIC) of 8 μM against M. tuberculosis CNCTC My 331/88 (H37Rv equivalent) [1]. The entire 8a–h series, which shares the 2-fluorophenyl piperazine core with the target compound, demonstrated selective antimycobacterial activity against M. tuberculosis while showing low in vitro cytotoxicity (LD50 > 30 μM) against the human monocytic leukemia THP-1 cell line [1]. Although 1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol was not directly tested in this study, it shares the identical 2-fluorophenyl piperazine substructure that defines the antimycobacterial pharmacophore of the 8a–h series. The 4-chlorophenyl substituent at the ethanol terminus of the target compound replaces the alkoxycarbonylamino-substituted phenyl group of 8a–h, offering a structurally simplified scaffold for exploring the SAR around the ethanol-linked terminus.

Antimycobacterial Activity M. tuberculosis Structure–Activity Relationship

Phenylpiperazine Alkanol Class Exhibits Opioid-Mediated Antinociceptive Activity in Multiple Murine Models

In a systematically comparative study of 2-(4-substituted-piperazin-1-yl)-1-phenylpropan-1-ol derivatives, compounds carrying 4-chlorophenyl (C8), 4-methylphenyl (C7), and benzhydryl (C11) substituents significantly prolonged reaction times in tail-clip (mechanical) and hot-plate (thermal) tests, and reduced writhes in acetic acid-induced writhing and formalin tests, compared to vehicle controls [1]. The antinociceptive activity of C7, C8, and C11 was statistically superior (p < 0.05 by post-hoc comparisons) to that of compounds carrying phenyl (C6), 4-fluorophenyl (C9), and 4-nitrophenyl (C10) substituents within the same chemical series [1]. Critically, naloxone (5 mg/kg, a non-selective opioid receptor antagonist) completely reversed the antinociceptive effects of all active compounds, confirming an opioid-mediated mechanism [1]. The target compound 1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol contains the identical 4-chlorophenyl substituent at the ethanol C1 position as the highly active compound C8, but replaces the unsubstituted piperazine N-phenyl ring with a 2-fluorophenyl group, suggesting potential dual modulation of opioid and dopaminergic/serotonergic pathways depending on the N-aryl substitution.

Antinociception Opioid Mechanism Thermal and Chemical Nociception

Structural Uniqueness in Patent Space: Phenylpiperazine Aryl Alkanol Derivatives as Non-Opioid Analgesics

US Patent 8,778,948 (NHWA Pharma Corp.) discloses substituted phenylpiperazine aryl alkanol derivatives encompassing the general scaffold of 1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol, with exemplified compounds including various 2-fluorophenyl-substituted piperazine alcohols as non-opioid analgesic leads possessing good analgesic effects and relatively small side-effect profiles [1]. The patent explicitly distinguishes the (1RS,2SR) and (1RS,2RS) diastereomeric pairs, establishing that the relative and absolute stereochemistry at the C1 and C2 chiral centers are determinants of analgesic potency and safety margin [1]. The target compound, which contains two potential chiral centers, is therefore covered by this patent family's structural claims, providing freedom-to-operate considerations and a defined intellectual property context that differentiates it from earlier aryl piperazine derivatives disclosed by Lambelin et al. (US 4,474,977A) and Cantarelli et al. (US 4,587,248A), which lack the 2-fluorophenyl N-aryl substitution [1].

Patent Differentiation Non-Opioid Analgesic Chiral Chemistry

Validated Application Scenarios for 1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol (CAS 400075-50-5) in Research and Industrial Settings


Antimycobacterial Screening Library Diversification Using the 2-Fluorophenyl Piperazine Core

Procurement of 1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol enables the expansion of antimycobacterial screening libraries by introducing a 4-chlorophenyl terminus onto the proven 2-fluorophenyl piperazine scaffold. The 2-fluorophenyl piperazine core has demonstrated M. tuberculosis MIC values as low as 8 μM with favorable selectivity (LD50 > 30 μM) [1]. The target compound offers a structurally simplified analog lacking the alkoxycarbonylamino substituent present in the published series, providing a lower-molecular-weight starting point for hit-to-lead optimization and pharmacophore mapping studies [1].

Investigation of Opioid-Mediated Antinociception with N-Aryl Modulation

The target compound is a suitable probe for studying the intersection of opioid-mediated antinociception and N-aryl piperazine pharmacology. Class-level evidence demonstrates that 4-chlorophenyl C1-substituted piperazine alkanols produce significant naloxone-reversible antinociception across mechanical, thermal, and chemical pain models [2]. By incorporating a 2-fluorophenyl group on the piperazine N-aryl ring—a substituent not tested in the published C3–C11 series—researchers can evaluate whether this modification tunes potency, selectivity, or CNS penetration while retaining the opioid mechanism of action [2].

Isomer-Specific Analytical Method Development and Reference Standard Procurement

Given the predicted boiling point difference of 12.3 °C between the 2-fluorophenyl isomer (475.0±45.0 °C) and the 4-fluorophenyl isomer (487.3±45.0 °C), procurement of the target compound at high purity (typically ≥95%) enables its use as a reference standard for chromatographic method validation, ensuring unambiguous identification and quantification of the correct isomer in reaction mixtures, stability samples, or forensic casework . The distinct predicted physicochemical profile, including identical predicted pKa (13.94±0.20) but measurably different retention behavior, facilitates HPLC method development for isomer separation .

Intellectual Property-Guided Lead Optimization in Non-Opioid Analgesic Discovery

The compound falls within the generic structural claims of US Patent 8,778,948, which specifically carves out phenylpiperazine aryl alkanol derivatives with defined chiral configurations as non-opioid analgesics possessing favorable safety profiles [3]. Sourcing this compound allows medicinal chemistry teams to prepare and evaluate the individual enantiomers and diastereomers, determining whether the 2-fluorophenyl substitution confers a differentiated analgesic potency or reduced side-effect liability compared to the exemplified 2-methoxyphenyl, 3-chlorophenyl, and 2,3-dimethylphenyl analogs disclosed in the patent [3]. This is particularly relevant for programs seeking to navigate the crowded aryl piperazine patent space with structurally distinct, proprietary lead series.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.